molecular formula C13H12F3NO4S2 B2705171 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1251609-73-0

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2705171
CAS RN: 1251609-73-0
M. Wt: 367.36
InChI Key: JSXFCNOCVPDPNF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TH-302, is a novel hypoxia-activated prodrug that has been developed for the treatment of cancer. The drug is designed to target hypoxic regions within tumors, which are often resistant to conventional therapies.

Scientific Research Applications

Synthesis and Characterization

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide and its derivatives have been synthesized for various potential therapeutic applications. For instance, a study on the synthesis and characterization of celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, has shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives did not cause significant tissue damage in liver, kidney, colon, and brain compared to controls, indicating their safety profile in preclinical models (Küçükgüzel et al., 2013).

Enzyme Inhibition for Therapeutic Applications

N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds exhibit significant potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury, offering insights into therapeutic interventions for neurodegenerative diseases (Röver et al., 1997).

Antagonistic Activity Against Endothelin Receptors

Investigations into the structure-activity relationships of biphenylsulfonamides have led to the identification of selective endothelin-A (ETA) receptor antagonists. These findings are significant for the development of therapies targeting cardiovascular diseases, demonstrating the potential of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide derivatives in medicinal chemistry (Murugesan et al., 1998).

Carbonic Anhydrase Inhibition for Ocular Pressure Management

Derivatives of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide have been explored as inhibitors of carbonic anhydrase isozymes I, II, and IV. Such inhibitors have demonstrated potential in lowering intraocular pressure (IOP) in normotensive rabbits, highlighting their application in treating glaucoma and other ocular hypertensive conditions (Casini et al., 2002).

Enantio- and Diastereoselective Catalysis

Amino perfluoroalkanesulfonamide compounds derived from diarylprolinols, including N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, have been found to be efficient catalysts for enantio- and diastereoselective aldol reactions. This catalytic activity is crucial for the synthesis of bis-THF alcohol, a key intermediate in the design of HIV protease inhibitors, demonstrating the compound's versatility in synthetic organic chemistry (Lutete & Ikemoto, 2017).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4S2/c14-13(15,16)21-10-1-3-11(4-2-10)23(19,20)17-7-12(18)9-5-6-22-8-9/h1-6,8,12,17-18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXFCNOCVPDPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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